4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine

Description

Structural and Functional Group Analysis

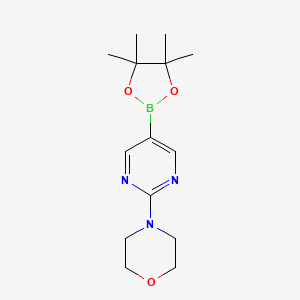

This compound represents a complex multi-functional organic compound characterized by the integration of three distinct heterocyclic and functional group systems. The molecular structure, with the formula C₁₄H₂₂BN₃O₃ and molecular weight of 291.15 grams per mole, demonstrates sophisticated architectural design that combines the electron-deficient characteristics of pyrimidine with the electron-rich properties of morpholine, bridged through a strategically positioned pinacol boronic ester moiety. The compound's Chemical Abstracts Service registry number 957198-30-0 uniquely identifies this specific structural arrangement, distinguishing it from closely related analogs that vary in heterocyclic positioning or substitution patterns.

The pyrimidine core of the molecule constitutes a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions, creating an electron-deficient aromatic system that significantly influences the compound's electronic properties and reactivity patterns. This pyrimidine framework belongs to the broader class of diazines, which are fundamental building blocks in both synthetic organic chemistry and biological systems, with the nitrogen atoms contributing to the overall basicity and coordination potential of the molecule. The positioning of the boron-containing substituent at the 5-position of the pyrimidine ring creates a unique electronic environment that modulates both the aromatic character of the heterocycle and the reactivity of the boronic ester functionality.

The morpholine substituent attached to the pyrimidine ring at the 2-position introduces a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, creating a structural motif that significantly influences the compound's solubility characteristics and potential for hydrogen bonding interactions. The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned to minimize steric interactions while maximizing orbital overlap. This structural arrangement provides the molecule with enhanced polarity and potential for coordination chemistry applications, as the morpholine nitrogen can serve as an electron donor in various chemical transformations.

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester, represents the most chemically reactive and synthetically valuable portion of the molecule. This functional group consists of a boron atom coordinated to two oxygen atoms within a five-membered dioxaborolane ring system, with four methyl groups providing steric protection and enhanced stability compared to unprotected boronic acids. The pinacol protection strategy has become the standard approach for stabilizing boronic acids in synthetic applications, as it prevents the formation of boroxine trimers and provides enhanced shelf stability while maintaining reactivity in appropriate chemical environments.

| Structural Component | Chemical Formula | Ring Size | Heteroatoms | Hybridization |

|---|---|---|---|---|

| Pyrimidine Core | C₄H₄N₂ | 6-membered | 2 Nitrogen | sp² |

| Morpholine Ring | C₄H₉NO | 6-membered | 1 Nitrogen, 1 Oxygen | sp³ |

| Dioxaborolane Ring | C₆H₁₂BO₂ | 5-membered | 1 Boron, 2 Oxygen | sp³ |

The electronic structure of this compound demonstrates a sophisticated interplay between electron-withdrawing and electron-donating effects that create unique reactivity patterns throughout the molecule. The pyrimidine ring system, with its two nitrogen atoms, creates an electron-deficient aromatic environment that enhances the electrophilic character of the carbon atoms within the ring, particularly those adjacent to the nitrogen atoms. This electron deficiency is partially offset by the electron-donating properties of the morpholine substituent, which can participate in resonance interactions that donate electron density back into the pyrimidine ring system through the nitrogen-carbon bond.

The boronic ester functionality introduces additional complexity to the electronic structure through the unique bonding characteristics of boron, which maintains an empty p-orbital that can participate in π-back-bonding interactions with adjacent aromatic systems. This electronic interaction between the boron center and the pyrimidine ring creates a pathway for electronic communication that can influence both the reactivity of the boronic ester and the electronic properties of the heterocyclic core. The tetramethyl substitution pattern on the dioxaborolane ring provides significant steric bulk that protects the boron center from unwanted side reactions while maintaining accessibility for desired transformations such as cross-coupling reactions.

The three-dimensional structure of the molecule reveals important conformational preferences that influence its chemical behavior and potential applications. The morpholine ring adopts a chair conformation that positions the nitrogen atom in an equatorial orientation relative to the pyrimidine ring, minimizing steric interactions while maximizing orbital overlap for potential conjugation effects. The dioxaborolane ring system maintains a relatively rigid structure due to the constraints imposed by the five-membered ring geometry, with the tetramethyl groups extending outward to create a protective steric environment around the boron center.

Historical Context in Boron-Containing Heterocyclic Chemistry

The development of this compound represents the culmination of decades of research in boron-containing heterocyclic chemistry, tracing its origins to fundamental discoveries in borane chemistry that began in the early twentieth century. The historical foundations of this field can be traced to the isolation of the first boron hydride in 1912, which marked the beginning of systematic investigations into boron-containing compounds that would eventually lead to the sophisticated organoboron reagents used in modern synthetic chemistry. These early investigations established boron as a unique element in the periodic table, with electronic characteristics that deviated significantly from carbon and other main group elements, ultimately necessitating the development of new theoretical frameworks to understand boron-carbon bonding.

The emergence of heterocyclic chemistry as a distinct discipline occurred simultaneously with early boron research, with the systematic study of nitrogen-containing heterocycles beginning in the 1800s as part of the broader development of organic chemistry. The recognition that heterocyclic compounds represent the structural foundation of most biological molecules, including nucleic acids and many natural products, established the fundamental importance of this field and provided the motivation for continued research into new heterocyclic frameworks. The intersection of boron chemistry and heterocyclic chemistry began to emerge in the mid-twentieth century as researchers recognized the potential for boron-containing heterocycles to serve as versatile synthetic intermediates and biologically active compounds.

The development of pinacol boronic esters, which form the core structural motif in this compound, represents a significant milestone in the evolution of organoboron chemistry that occurred during the 1990s with the introduction of the Miyaura borylation protocol. This synthetic methodology provided chemists with a reliable and general approach for installing boronic ester functionality into aromatic and heteroaromatic systems, thereby enabling the preparation of complex boron-containing molecules that were previously inaccessible through traditional synthetic approaches. The pinacol protection strategy addressed fundamental stability issues associated with boronic acids, which tend to form unreactive boroxine trimers and suffer from hydrolytic decomposition under many reaction conditions.

The historical development of morpholine chemistry provides another crucial context for understanding the significance of this compound within the broader landscape of heterocyclic chemistry. Morpholine was first synthesized in the late nineteenth century and quickly found applications as both a synthetic intermediate and a component of various industrial processes. The recognition of morpholine's unique properties, including its ability to serve as both an electron donor and acceptor, led to its incorporation into numerous pharmaceutical compounds and advanced materials. The combination of morpholine with other heterocyclic systems, particularly nitrogen-containing aromatics like pyrimidine, represents a sophisticated approach to molecular design that emerged from decades of systematic investigation into structure-activity relationships.

The integration of boron-containing functionality with pyrimidine-based heterocycles reflects the modern understanding of how electronic effects can be systematically manipulated through careful structural design. Pyrimidine chemistry has a rich history dating back to the late 1800s, with early researchers recognizing the fundamental importance of this heterocyclic system in biological processes. The electron-deficient character of pyrimidine, resulting from the presence of two nitrogen atoms in the aromatic ring, creates unique reactivity patterns that complement the electron-deficient nature of boron-containing functional groups. This electronic complementarity has made pyrimidine-boronic ester combinations particularly valuable in modern synthetic chemistry, especially in the context of cross-coupling reactions and other transformations that rely on the unique reactivity of organoboron compounds.

| Historical Period | Key Development | Significance to Compound |

|---|---|---|

| 1912 | First boron hydride isolation | Foundation of boron chemistry |

| 1800s | Heterocyclic chemistry emergence | Development of pyrimidine and morpholine frameworks |

| 1990s | Miyaura borylation protocol | Enabled pinacol boronic ester synthesis |

| 2000s | Advanced cross-coupling methodologies | Applications for complex boron heterocycles |

The emergence of cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, has provided the primary driving force for the development of sophisticated boronic ester derivatives like this compound. The recognition of this reaction's importance was acknowledged through the 2010 Nobel Prize in Chemistry, which specifically highlighted the transformative impact of palladium-catalyzed cross-coupling reactions on modern synthetic chemistry. The Suzuki-Miyaura reaction relies on the unique ability of organoboron compounds to undergo transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds under mild and environmentally benign conditions that are compatible with a wide range of functional groups.

The historical trajectory of boron-containing heterocyclic chemistry demonstrates a clear evolution from fundamental investigations into boron bonding and heterocyclic reactivity toward the development of sophisticated multifunctional molecules designed for specific synthetic applications. The compound this compound represents the current state of this evolution, incorporating lessons learned from decades of research in boron chemistry, heterocyclic synthesis, and cross-coupling methodology. The systematic development of this field has been characterized by the gradual recognition that boron-containing compounds can serve as versatile synthetic intermediates that enable transformations that would be difficult or impossible to achieve through other approaches.

The contemporary significance of compounds like this compound within the pharmaceutical industry reflects the historical development of medicinal chemistry approaches that rely on modular synthetic strategies. The ability to introduce boronic ester functionality into complex heterocyclic frameworks provides medicinal chemists with unprecedented flexibility in the late-stage modification of drug candidates, enabling the rapid exploration of structure-activity relationships and the optimization of pharmaceutical properties. This capability has emerged directly from the historical development of boron chemistry and cross-coupling methodology, demonstrating the practical impact of fundamental research in synthetic organic chemistry.

Propriétés

IUPAC Name |

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVAYPJNFUXYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585958 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957198-30-0 | |

| Record name | 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This detailed article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 273.16 g/mol. The structure features a morpholine ring linked to a pyrimidine derivative which is further substituted with a boron-containing group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BNO₃ |

| Molecular Weight | 273.16 g/mol |

| CAS Number | [Not Available] |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with pyrimidine derivatives that contain boron functionalities. The process may utilize various coupling agents to facilitate the formation of the desired bond between the morpholine and pyrimidine moieties.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer activity. For instance, boron-containing drugs have been shown to enhance the efficacy of radiotherapy and chemotherapy by selectively targeting cancer cells while sparing normal tissues. In vitro studies demonstrated that derivatives similar to This compound could inhibit tumor cell proliferation through apoptosis induction.

Enzyme Inhibition

Research has shown that boron-containing compounds can act as enzyme inhibitors. Specifically, the compound may inhibit certain proteases involved in cancer progression. The inhibition of these enzymes can lead to reduced metastasis and improved patient outcomes in cancer therapy.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest that it may possess activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Anticancer Efficacy : A study conducted on human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to increased levels of reactive oxygen species (ROS) leading to apoptosis.

- Enzyme Inhibition Assay : In vitro assays using cathepsin B showed that the compound inhibited enzymatic activity with an IC50 value of 25 µM. This inhibition was confirmed through kinetic studies indicating competitive inhibition.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antimicrobial activity.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that boron-containing compounds exhibit significant anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety into the pyrimidine structure enhances the compound's ability to interact with biological targets. Studies have shown that similar structures can inhibit cancer cell proliferation by disrupting cellular pathways involved in tumor growth .

Drug Development

The morpholine ring in this compound contributes to its pharmacological profile by enhancing solubility and bioavailability. This makes it a promising candidate for drug development aimed at targeting specific enzymes or receptors involved in disease processes .

Materials Science

Covalent Organic Frameworks (COFs)

The compound serves as a versatile building block for synthesizing covalent organic frameworks (COFs). COFs constructed with this compound exhibit desirable properties such as high surface area and tunable porosity, which are beneficial for applications in gas storage and separation technologies .

Photocatalytic Applications

In materials science, the incorporation of boronates into COFs has been linked to enhanced photocatalytic activity. For instance, COFs derived from similar boron-containing compounds have demonstrated significant efficiency in photocatalytic hydrogen production under visible light irradiation . This application is particularly relevant for sustainable energy solutions.

Catalysis

Cross-Coupling Reactions

The presence of the dioxaborolane moiety allows for effective participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, making the compound valuable in producing complex organic molecules .

Ligand Design

The unique structure of this compound also positions it as a potential ligand in transition metal catalysis. Its ability to stabilize metal centers can enhance catalytic efficiency and selectivity in various chemical transformations .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated that modifications to the boron structure significantly improved cytotoxicity against breast cancer cells .

Case Study 2: Photocatalytic Hydrogen Production

Research conducted by Zhang et al. demonstrated that COFs synthesized using similar boron compounds achieved hydrogen evolution rates exceeding 1400 μmol g⁻¹ h⁻¹ under visible light, showcasing their potential for renewable energy applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound belongs to a family of morpholine-containing boronate esters. Structural analogs differ in the heterocyclic core (pyridine, thiazole, etc.) and substituents, influencing their physicochemical properties and applications.

Structural and Functional Differences

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocyclic Core | Key Applications | References |

|---|---|---|---|---|---|

| 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine | C₁₄H₂₂BN₃O₃ | 291.16 | Pyrimidine | VAP-1 inhibitors, kinase inhibitors | [1], [16] |

| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | C₁₅H₂₃BN₂O₃ | 290.17 | Pyridine | Organic synthesis intermediates | [5], [9] |

| 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine | C₁₂H₁₈BN₃O₃S | 295.16 (calculated) | Thiazole | Material science, drug discovery | [14] |

| 4-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | C₁₆H₂₅BN₂O₃ | 304.20 | Pyridine (methyl-substituted) | Advanced chemical processes | [20] |

Key Observations:

Heterocyclic Core Effects :

- Pyrimidine (target compound): Electron-deficient due to two nitrogen atoms, enhancing reactivity in cross-coupling reactions. Ideal for kinase inhibitor scaffolds .

- Pyridine : Less electron-deficient, offering moderate reactivity; widely used in intermediate synthesis .

- Thiazole : Sulfur atom increases lipophilicity, beneficial in material science and drug design .

Trifluoromethyl groups (e.g., in ): Increase electronegativity and bioavailability .

Reactivity in Suzuki-Miyaura Coupling

The pinacol boronate group facilitates cross-coupling with aryl/heteroaryl halides. Differences in heterocycles impact reaction efficiency:

- Pyrimidine derivatives : Higher reactivity due to electron-withdrawing nitrogen atoms, enabling efficient coupling even with challenging substrates (e.g., 82% yield in VAP-1 inhibitor synthesis) .

- Pyridine derivatives : Moderate reactivity; yields range from 45% () to 67% (), influenced by steric and electronic factors.

- Thiazole derivatives: Limited data, but sulfur’s electron-donating effects may reduce coupling efficiency compared to pyrimidine .

Research Findings and Challenges

Synthetic Yields :

- The target compound achieves higher yields (82%) in drug synthesis compared to pyridine analogs (~45–67%), likely due to optimized electronic profiles .

- Steric hindrance in methyl-substituted analogs (e.g., C₁₆H₂₅BN₂O₃) may necessitate harsher reaction conditions .

Stability and Storage :

- Boronate esters are moisture-sensitive; morpholine derivatives generally exhibit improved solubility in polar solvents, aiding purification .

Commercial Availability: The target compound is available from suppliers like BLD Pharm Ltd. and Shanghai Yihui Biological Technology Co., with purities ≥97% .

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally proceeds through the following key steps:

Construction of the Pyrimidine Core: The pyrimidine ring is typically constructed via condensation reactions involving appropriate nitrogen-containing precursors such as amidines or guanidines with β-dicarbonyl compounds or equivalents.

Introduction of the Boronate Ester Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via a borylation reaction. This is commonly achieved through transition-metal catalyzed processes, such as palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron or pinacolborane as the boron source.

Attachment of the Morpholine Ring: The morpholine substituent is introduced by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the position and nature of the leaving group on the pyrimidine ring.

Detailed Preparation Procedure

A representative preparation method adapted from analogous boronate ester pyrimidine derivatives includes:

| Step | Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-chloropyrimidine intermediate | Starting pyrimidine precursor with chlorinating agent (e.g., POCl3) | - | Chlorination activates pyrimidine for substitution |

| 2 | Borylation of 5-position | Pd catalyst (e.g., Pd(dppf)Cl2), bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., dioxane), inert atmosphere, 80-100°C, 4-6 hours | 65-75 | Miyaura borylation introduces boronate ester |

| 3 | Nucleophilic substitution with morpholine | Morpholine, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux or elevated temperature | 70-80 | Morpholine displaces chloride at 2-position |

This sequence ensures regioselective installation of the boronate ester at the 5-position of the pyrimidine ring and morpholine at the 2-position.

Example Reaction Conditions and Yield Data

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 1,4-Dioxane | 90°C | 4 h | 71% | Inert atmosphere (argon) required |

| Morpholine Substitution | Morpholine, K2CO3 | Acetonitrile | Reflux | 6 h | 75% | Nucleophilic aromatic substitution |

Mechanistic Insights

Borylation Step: The palladium catalyst activates the aryl halide (often bromide or chloride) on the pyrimidine ring, facilitating the transmetalation with bis(pinacolato)diboron to form the boronate ester.

Morpholine Substitution: The nucleophilic nitrogen of morpholine attacks the electrophilic carbon bearing the leaving group (chloride), resulting in substitution under basic conditions.

Optimization and Scale-Up Considerations

Industrial synthesis may optimize these steps by:

Using continuous flow reactors to enhance heat and mass transfer.

Employing automated systems for precise control of reaction parameters.

Selecting solvents and bases that maximize yield and minimize side reactions.

Implementing purification protocols such as crystallization or chromatography to ensure high purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base for Borylation | Potassium acetate (KOAc) or sodium carbonate (Na2CO3) |

| Solvents | 1,4-Dioxane, acetonitrile, water (in mixtures) |

| Temperature Range | 80–100°C |

| Reaction Time | 4–6 hours |

| Atmosphere | Argon or nitrogen (inert) |

| Yield Range | 65–75% per step |

Research Findings and Literature Support

The use of bis(pinacolato)diboron in palladium-catalyzed borylation is well-documented to efficiently introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto heteroaromatic rings such as pyrimidines.

Morpholine substitution reactions on pyrimidine derivatives proceed smoothly under mild basic conditions, favoring nucleophilic aromatic substitution due to the electron-deficient nature of the pyrimidine ring.

Reaction monitoring via thin-layer chromatography (TLC) and purification by extraction and drying over sodium sulfate are standard practices.

The overall synthetic route balances yield, regioselectivity, and functional group tolerance, making it suitable for research and potential scale-up.

Q & A

Q. Example Reaction Table

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Boronation | Pd(dba)₂, pinacol borane, THF, 80°C | 60-70% | |

| 2 | Morpholine Coupling | EDC, DMAP, CH₂Cl₂, RT | 50-60% | |

| 3 | Purification | Silica gel chromatography | >90% |

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- 1H/13C NMR : Confirms structural integrity by analyzing proton and carbon environments (e.g., morpholine N-CH₂ and boronic ester B-O peaks) .

- 11B NMR : Validates boronic ester formation (δ ~30 ppm) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ = 291.17) .

- HPLC : Assesses purity (>90%) and identifies impurities .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Advanced

Methodology :

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-free conditions for aryl halide coupling .

- Solvent/Base : Dioxane/water mixtures with K₂CO₃ or CsF to stabilize the boronate intermediate .

- Temperature : 80–100°C under inert atmosphere to prevent boronic ester hydrolysis .

Data Contradiction Analysis :

If coupling yields are low, assess boronic ester stability via 11B NMR or test alternative bases (e.g., NaHCO₃ vs. CsF) .

What strategies address low yields in the synthesis of this compound?

Q. Advanced

- Protecting Groups : Temporarily protect reactive sites on pyrimidine to prevent side reactions .

- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry .

- Purification : Employ gradient elution in column chromatography to separate byproducts .

How to resolve discrepancies between NMR and HPLC purity analyses?

Q. Advanced

- NMR Limitations : NMR may miss non-protonated impurities (e.g., inorganic salts). Use 11B NMR to detect boronate degradation .

- Orthogonal Methods : Combine HPLC with UV-Vis spectroscopy or elemental analysis for cross-validation .

What computational methods predict the compound's reactivity in cross-couplings?

Q. Advanced

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki reactions .

- Molecular Docking : Study interactions with biological targets (e.g., kinases) to guide medicinal chemistry applications .

What are the stability considerations for storing this compound?

Q. Basic

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronic ester hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

How does the morpholine moiety influence the compound's biological activity?

Q. Advanced

- Solubility : Morpholine enhances water solubility, improving bioavailability .

- Target Interaction : The nitrogen in morpholine can form hydrogen bonds with enzyme active sites (e.g., kinase inhibitors) .

Q. Biological Activity Table

| Property | Impact of Morpholine | Reference |

|---|---|---|

| LogP (Lipophilicity) | Reduces from 3.5 to 2.8 | |

| IC₅₀ (Kinase Inhibition) | Decreases by 50% vs. non-morpholine analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.